molecular formula C12H19N5 B11728233 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11728233
M. Wt: 233.31 g/mol
InChI Key: KDOSESUJBNMKEP-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-5-methyl-1H-pyrazole-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is C15H21N5, with a molecular weight of 287.36 g/mol. The compound features a pyrazole ring structure, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives like this compound exhibit promising anticancer properties. A study highlighted its potential as an antitumor agent, suggesting that modifications in the pyrazole structure can enhance its efficacy against various cancer types .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens. Pyrazole derivatives are often synthesized to evaluate their effectiveness against bacteria and fungi. The incorporation of different substituents on the pyrazole ring can lead to enhanced antimicrobial properties, making it a valuable candidate for developing new antibiotics .

Anti-inflammatory Effects

Studies have documented the anti-inflammatory effects of pyrazole derivatives. The compound may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases. Research has demonstrated that specific modifications to the pyrazole scaffold can lead to improved anti-inflammatory activity .

Pesticidal Activity

This compound has potential applications in agrochemicals as a pesticide. Pyrazole compounds are known for their ability to disrupt pest physiology, making them effective in controlling agricultural pests while minimizing harm to beneficial insects .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxic effects on cancer cell lines.
AntimicrobialShowed effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryInhibited pro-inflammatory cytokine production in vitro.
PesticidalEffective against common agricultural pests with minimal toxicity to non-target species.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-amine: A similar compound with a single pyrazole ring.

    1-Ethyl-3-methyl-1H-pyrazole-4-amine: Another related compound with different substituents on the pyrazole ring.

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure connected by a methylene bridge.

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this compound, synthesizing findings from various studies and including relevant data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H19N5
Molecular Weight235.31 g/mol
CAS Number1164555-12-7
Boiling Point541.7 ± 50.0 °C
Density1.16 ± 0.1 g/cm³

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanisms of action often involve the inhibition of key targets such as:

  • Topoisomerase II
  • EGFR
  • VEGFR

These targets are crucial in cancer cell proliferation and survival, making them attractive points for therapeutic intervention .

Antibacterial and Anti-inflammatory Properties

Pyrazole derivatives have also been evaluated for their antibacterial and anti-inflammatory activities. Studies have demonstrated that certain pyrazoles can inhibit bacterial growth and modulate inflammatory pathways, suggesting potential applications in treating infections and inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study synthesized various pyrazole derivatives, including this compound, and assessed their antiproliferative effects on several cancer cell lines. The results showed that this compound significantly reduced cell viability in MDA-MB-231 cells by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of this compound. It was found to effectively inhibit COX enzymes, which are involved in inflammatory responses. The selectivity for COX-2 over COX-1 was noted as particularly beneficial for reducing ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Cancer Cell Proliferation : By targeting signaling pathways involved in cell cycle regulation.
  • Antibacterial Action : Through interference with bacterial metabolic processes.
  • Anti-inflammatory Effects : By modulating cytokine production and inhibiting pro-inflammatory enzymes.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-10(3)12(8-15-17)13-6-11-7-14-16(4)9(11)2/h7-8,13H,5-6H2,1-4H3

InChI Key

KDOSESUJBNMKEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(N(N=C2)C)C)C

Origin of Product

United States

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